molecular formula C9H13NO B3355988 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine CAS No. 645410-04-4

1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine

Cat. No.: B3355988
CAS No.: 645410-04-4
M. Wt: 151.21 g/mol
InChI Key: AJTYMZRARFHNGF-UHFFFAOYSA-N
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Description

1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine is a heterocyclic compound that features a fused pyrrole and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine can be achieved through several methods. One notable approach involves the oxa-Pictet–Spengler reaction, which facilitates the formation of the oxazine ring by reacting a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol with an aldehyde or ketone in the presence of p-toluenesulfonic acid (pTSA) as a catalyst . This method provides a one-step conversion of various aldehydes or ketones into the corresponding 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby providing therapeutic benefits .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine stands out due to its specific ring fusion and the presence of an ethyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-9-8-4-3-5-10(8)6-7-11-9/h3-5,9H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTYMZRARFHNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CN2CCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222692
Record name 1H-Pyrrolo[2,1-c][1,4]oxazine, 1-ethyl-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645410-04-4
Record name 1H-Pyrrolo[2,1-c][1,4]oxazine, 1-ethyl-3,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645410-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,1-c][1,4]oxazine, 1-ethyl-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine
Reactant of Route 2
1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine
Reactant of Route 3
1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine
Reactant of Route 4
1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine
Reactant of Route 5
1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine
Reactant of Route 6
1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine

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